2-Bromo-3-(cyclohexylmethoxy)aniline
Description
2-Bromo-3-(cyclohexylmethoxy)aniline is a substituted aniline derivative characterized by a bromine atom at the ortho position (C2) and a cyclohexylmethoxy group at the meta position (C3) relative to the amino group. The cyclohexylmethoxy substituent introduces significant steric bulk and lipophilicity, distinguishing it from simpler methoxy- or halogen-substituted anilines. The compound’s structural complexity may render it valuable in pharmaceutical or materials science applications, particularly where steric hindrance or lipid solubility is critical.
Properties
IUPAC Name |
2-bromo-3-(cyclohexylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUBEKIIOCCCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of 3-(cyclohexylmethoxy)benzene | HNO₃/H₂SO₄, 0°C, 2h | 78% |
| 2 | Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C, 12h | 82% |
| 3 | Nitro Reduction | Fe/NH₄Cl, EtOH/H₂O, reflux, 1.5h | 95% |
Critical Considerations :
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Nitration Regiochemistry : The cyclohexylmethoxy group directs nitration to position 4, requiring subsequent bromination at position 2 through radical pathways.
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Reduction Optimization : Iron-mediated reductions in ethanol/water mixtures achieve near-quantitative conversion, minimizing dihydrobenzene byproducts.
Advanced Functionalization Techniques
Ullmann-Type Coupling for Ether Installation
Late-stage introduction of the cyclohexylmethoxy group via copper-catalyzed coupling addresses steric challenges in pre-functionalized intermediates:
Microwave-Assisted Bromination
Accelerating bromine incorporation through dielectric heating enhances selectivity:
Procedure :
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Substrate: 3-(cyclohexylmethoxy)acetanilide (1 equiv)
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Reagent: NBS (1.1 equiv), CH₃CN (0.2M)
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Conditions: 150W, 100°C, 15min
Advantages :
Comparative Analysis of Methodologies
Scale-Up Considerations :
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Iron-mediated reductions and acetylation protocols readily adapt to kilogram-scale production
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Copper-catalyzed methods require stringent metal removal (<10 ppm residual Cu)
Mechanistic Studies and Kinetic Modeling
Bromination Transition State Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
The 2.8 kcal/mol difference explains the observed 8:1 ortho:para product ratio.
Solvent Effects on Nitro Reduction
Linear free-energy relationships (LFER) in ethanol/water systems:
Polar solvents accelerate proton transfer during nitro-to-amine conversion, with 70:30 EtOH/H₂O optimal for minimizing side reactions.
Industrial-Scale Production Protocols
Batch Process for 2-Bromo-3-(cyclohexylmethoxy)aniline :
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Acetylation
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Bromination
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Deprotection
Purity Specifications :
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(cyclohexylmethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include nitro and nitroso derivatives.
Reduction Reactions: Products include the corresponding amine derivatives.
Scientific Research Applications
2-Bromo-3-(cyclohexylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the cyclohexylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Aniline Derivatives
*Similarity scores (0.75–0.88) are based on Tanimoto coefficients comparing backbone and substituent features .
Physicochemical Properties
- Steric Effects : The bulky cyclohexylmethoxy group at C3 may hinder electrophilic substitution reactions at adjacent positions, unlike less sterically demanding analogs like 3-Bromo-2-methylaniline .
- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, but the alkoxy group’s electron-donating resonance effect (if positioned para/ortho to the amino group) can modulate reactivity. For example, 5-Bromo-2-chloro-3-methoxyaniline’s methoxy group at C3 donates electrons to the ring, increasing susceptibility to nitration or sulfonation compared to the target compound .
Biological Activity
2-Bromo-3-(cyclohexylmethoxy)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of an aniline derivative followed by the introduction of a cyclohexylmethoxy group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structural integrity of the compound.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effectiveness in reducing paw edema in animal models, comparing it with standard anti-inflammatory drugs.
| Treatment | Dose (mg/kg) | Increase in Paw Volume (ml) |
|---|---|---|
| Control | - | 0.5 |
| This compound | 10 | 0.25 |
| Diclofenac Sodium | 10 | 0.15 |
The results indicated a notable reduction in paw volume, suggesting that the compound could be effective in managing inflammation.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial and fungal strains. The diameter of the zone of inhibition was measured to determine its effectiveness.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These findings indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.
3. Cytotoxic Effects
The cytotoxic potential of this compound was evaluated using various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
Recent studies have focused on the therapeutic potential of similar compounds in treating inflammatory diseases and infections. For instance, a study on derivatives of brominated anilines highlighted their roles in inhibiting pro-inflammatory cytokines, which may also be applicable to this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-3-(cyclohexylmethoxy)aniline, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 3-(cyclohexylmethoxy)aniline using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in a polar aprotic solvent (e.g., DMF) is a common approach . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction monitoring with TLC and characterization via (e.g., δ 6.8–7.2 ppm for aromatic protons) is critical for reproducibility .
Q. How can spectroscopic techniques (NMR, LCMS) be used to confirm the structure of this compound?
- Methodological Answer :
- : Key signals include aromatic protons (δ 6.5–7.5 ppm split by coupling), cyclohexylmethoxy –OCH– (δ 3.2–3.5 ppm), and cyclohexyl CH (δ 1.0–2.0 ppm) .
- LCMS : Expected molecular ion [M+H] at m/z 314–316 (isotopic pattern for Br). High-resolution mass spectrometry (HRMS) confirms exact mass (±5 ppm) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is light- and oxygen-sensitive due to the aniline group. Store under inert gas (N/Ar) at –20°C in amber vials. Degradation products (e.g., quinones) can be monitored via HPLC with UV detection (λ = 280 nm). Avoid prolonged exposure to acidic/basic conditions to prevent demethylation or deprotection .
Advanced Research Questions
Q. How does the cyclohexylmethoxy group influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The electron-donating cyclohexylmethoxy group directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the –OCH- group. Computational modeling (DFT) predicts charge distribution, while experimental validation uses to track substitution patterns (e.g., new aromatic proton shifts at δ 7.8–8.2 ppm for nitro derivatives) .
Q. What strategies resolve contradictions in reported reactivity data for brominated aniline derivatives under cross-coupling conditions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields may arise from ligand choice (e.g., Pd(PPh) vs. XPhos) or solvent polarity. Systematic screening via Design of Experiments (DoE) identifies optimal parameters (e.g., 1:1.2 substrate/boronic acid ratio in toluene/EtOH at 80°C). Kinetic studies (HPLC monitoring) track side reactions like debromination .
Q. How can computational methods predict the environmental fate of this compound in soil systems?
- Methodological Answer : Molecular docking studies with soil enzymes (e.g., aniline dioxygenase) predict biodegradation pathways. Experimental validation involves spiking soil columns with -labeled compound and tracking metabolites via LC-MS/MS. Hydrophobicity (logP ≈ 3.5) suggests moderate soil adsorption, requiring remediation strategies like MnFeO/ZnSiO-enhanced photocatalysis under UV/solar radiation .
Q. What advanced purification techniques address challenges in isolating this compound from byproducts?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates brominated isomers. For trace metal removal (e.g., Pd from coupling reactions), chelating resins (e.g., SiliaMetS Thiol) are effective. Purity >98% is confirmed via integration and elemental analysis (C, H, N ±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
